molecular formula C10H5BrClNO2 B12846022 4-Bromo-7-chloroisoquinoline-1-carboxylic acid

4-Bromo-7-chloroisoquinoline-1-carboxylic acid

Cat. No.: B12846022
M. Wt: 286.51 g/mol
InChI Key: NREZCPYWAOEAOY-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloroisoquinoline-1-carboxylic acid typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the palladium-catalyzed cyclization of 2-alkynyl benzyl azides, which selectively produces 4-bromoisoquinoline and 4-bromoisoquinolone under different conditions . The reaction conditions often involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing similar catalysts and solvents as in laboratory synthesis. The scalability of these reactions ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chloroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and coupled products with extended carbon chains.

Scientific Research Applications

4-Bromo-7-chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the structure enhances its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-7-chloroisoquinoline-1-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

4-bromo-7-chloroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-8-4-13-9(10(14)15)7-3-5(12)1-2-6(7)8/h1-4H,(H,14,15)

InChI Key

NREZCPYWAOEAOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=C2Br)C(=O)O

Origin of Product

United States

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